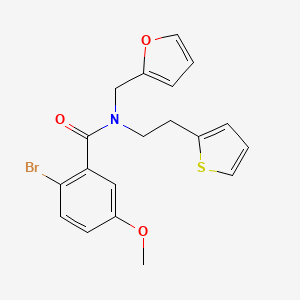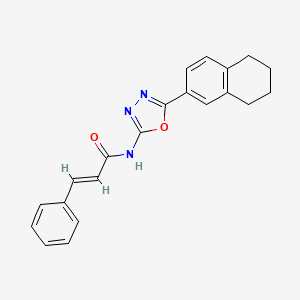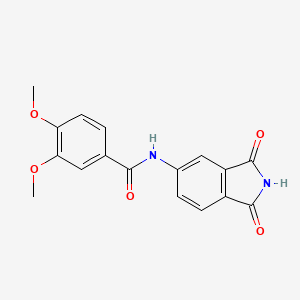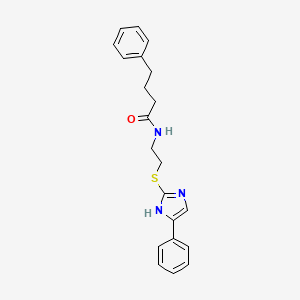![molecular formula C24H22N4O4 B2655928 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 921823-64-5](/img/structure/B2655928.png)
2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide” is a complex organic molecule . It is available for purchase from various chemical suppliers.
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its IUPAC name and molecular formula . The compound contains a pyrido[3,2-d]pyrimidin-1(2H)-yl group, a phenethyl group, and a 2-methoxyphenyl group, all connected by various bonds.Aplicaciones Científicas De Investigación
Radioligand Development for Imaging
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, similar in structural complexity to the chemical , has been reported as selective ligands for the translocator protein (18 kDa), which is significant in PET imaging for various diseases. The development of such compounds, including the synthesis and radiosynthesis processes, plays a crucial role in advancing diagnostic imaging, especially for neuroinflammatory conditions (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).
Anticancer and Cytotoxic Activities
Research has shown that derivatives of pyrimidine, including structures similar to our compound, have been synthesized and tested for their anticancer activities. These studies are foundational in the search for new anticancer agents, demonstrating the compound's potential role in developing therapies against various cancer cell lines (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).
Antimicrobial Activity
Compounds incorporating pyrimidine rings have been synthesized for their potential antimicrobial activity, offering a promising avenue for the development of new antimicrobial agents. Such research is crucial in the fight against drug-resistant bacteria and fungi, underscoring the importance of exploring complex molecules like 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide for new therapeutic strategies (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Anti-inflammatory and Analgesic Properties
The exploration of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from complex chemical structures has led to the discovery of compounds with significant anti-inflammatory and analgesic activities. This research underscores the potential therapeutic applications of such compounds in managing pain and inflammation, further highlighting the diverse utility of pyrimidine derivatives in pharmacological research (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Role in Central Nervous System Research
Compounds featuring the pyrimidine structure have been evaluated for their central nervous system depressant activity, providing insights into the development of sedatives and other CNS-targeting drugs. Such studies are vital for understanding the neuropharmacological effects of complex chemical compounds and their potential therapeutic applications (Manjunath, Mohan, Naragund, & Shishoo, 1997).
Propiedades
IUPAC Name |
2-[2,4-dioxo-3-(2-phenylethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4/c1-32-20-12-6-5-10-18(20)26-21(29)16-28-19-11-7-14-25-22(19)23(30)27(24(28)31)15-13-17-8-3-2-4-9-17/h2-12,14H,13,15-16H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKOHFBNYQADMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(dimethylamino)benzamide](/img/structure/B2655845.png)

![N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2655848.png)

![2-[2,4-Diiodo-6-(methylsulfonyl)phenoxy]acetic acid](/img/structure/B2655850.png)
![3-Azabicyclo[4.3.1]decan-4-one](/img/structure/B2655851.png)
![6-Methyl-4-({[3-(trifluoromethyl)benzoyl]oxy}imino)thiochromane](/img/structure/B2655853.png)


![N-(2-methylbenzyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2655861.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(benzo[d]thiazol-2-yl)acetamide](/img/structure/B2655863.png)

![6-Cyano-N-[(2R,3R)-2-(1H-pyrazol-5-yl)oxolan-3-yl]pyridine-3-carboxamide](/img/structure/B2655867.png)
